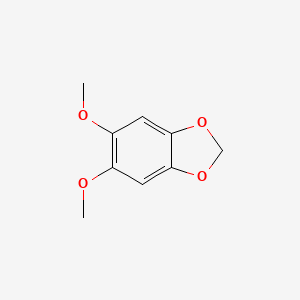

5,6-Dimethoxy-1,3-benzodioxole

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethoxy-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-10-6-3-8-9(13-5-12-8)4-7(6)11-2/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVVSOXKFUQQQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)OCO2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10185918 | |

| Record name | 1,3-Benzodioxole, 5,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3214-12-8 | |

| Record name | 1,3-Benzodioxole, 5,6-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003214128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzodioxole, 5,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dimethoxy 1,3 Benzodioxole Scaffolds

De Novo Synthesis from Simpler Precursors

De novo synthesis offers a versatile approach to the 5,6-dimethoxy-1,3-benzodioxole scaffold, starting from readily available and structurally simpler aromatic compounds. Key precursors include catechol derivatives, sesamol (B190485), and vanillin (B372448), each providing a unique entry point to the target molecule.

Synthesis from Catechol Derivatives

A direct and efficient method for the construction of the this compound ring system involves the reaction of a suitably substituted catechol with a methylene (B1212753) source. The key starting material for this approach is 4,5-dimethoxy-1,2-benzenediol, also known as 4,5-dimethoxycatechol.

The synthesis proceeds via a nucleophilic substitution reaction where the dianion of 4,5-dimethoxycatechol, formed under basic conditions, reacts with a dihalomethane, typically methylene chloride (dichloromethane) or methylene iodide. echemi.com This reaction, a type of Williamson ether synthesis, results in the formation of the methylenedioxy bridge, yielding the desired this compound. smolecule.com The reaction is typically carried out in a polar aprotic solvent, and the choice of base and reaction conditions can influence the yield. sciencemadness.orggoogle.com

| Starting Material | Reagents | Conditions | Product | Yield |

| 4,5-Dimethoxy-1,2-benzenediol | Methylene chloride, Base | Alkaline conditions, 120°C | This compound | Not specified smolecule.com |

| Catechol | Dichloromethane (B109758), NaOH, DMSO | Reflux | 1,3-Benzodioxole (B145889) | Not specified sciencemadness.org |

| Catechol | Methylene iodide, KOH, Copper bronze | 100-110°C, sealed tube | 1,3-Benzodioxole | 69% echemi.com |

Utilization of Sesamol as a Starting Material

Sesamol (1,3-benzodioxol-5-ol) presents an attractive starting material as it already contains the core 1,3-benzodioxole structure. The synthesis of this compound from sesamol requires the introduction of a hydroxyl group at the 6-position, followed by the methylation of both hydroxyl groups.

The first step, the ortho-hydroxylation of the phenolic group in sesamol, can be a challenging transformation. Various methods for the ortho-hydroxylation of phenols have been developed, often employing metal catalysts and oxidizing agents like hydrogen peroxide. mdpi.comacs.orgscirp.org Achieving high regioselectivity for the 6-position is crucial for the success of this route.

Once the intermediate 5,6-dihydroxy-1,3-benzodioxole (B1313633) is obtained, the final step involves a double Williamson ether synthesis to introduce the two methoxy (B1213986) groups. francis-press.comwikipedia.orgmasterorganicchemistry.combyjus.compearson.com This is typically achieved by treating the dihydroxy compound with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base.

| Intermediate | Reagents | Conditions | Product |

| Sesamol | Oxidizing agent, Catalyst | Varies | 5,6-Dihydroxy-1,3-benzodioxole |

| 5,6-Dihydroxy-1,3-benzodioxole | Dimethyl sulfate, Base | Varies | This compound |

Synthesis from Other Readily Available Intermediates (e.g., Vanillin)

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is an abundant and inexpensive natural product, making it a desirable starting material for the synthesis of more complex molecules. The conversion of vanillin to this compound involves a multi-step process to modify the substitution pattern on the aromatic ring and subsequently form the dioxole ring.

A potential synthetic pathway begins with the demethylation of vanillin to yield 3,4-dihydroxybenzaldehyde (B13553) (protocatechualdehyde). youtube.commdma.cherowid.orgyoutube.com This can be achieved using various reagents, such as pyridine (B92270)/AlCl3 or nitrobenzene/AlBr3. mdma.cherowid.org

The subsequent steps would involve the selective introduction of methoxy groups at the 5- and 6-positions. A plausible route involves the conversion of 3,4-dihydroxybenzaldehyde to 3,4,5-trimethoxybenzaldehyde. This transformation has been reported to proceed via bromination of vanillin, followed by a copper-catalyzed methoxide (B1231860) exchange to give syringaldehyde (B56468) (3,5-dimethoxy-4-hydroxybenzaldehyde), and subsequent methylation. erowid.orgmdma.ch While this leads to a trimethoxy-substituted product, it demonstrates the feasibility of introducing additional methoxy groups. Further steps would be required to form the benzodioxole ring from a suitable catechol intermediate.

| Starting Material | Key Intermediate(s) | Key Reactions |

| Vanillin | 3,4-Dihydroxybenzaldehyde | Demethylation |

| Vanillin | 5-Bromovanillin, Syringaldehyde | Bromination, Methoxylation, Methylation |

Specific Reaction Types in Benzodioxole Formation and Functionalization

The synthesis and subsequent modification of the this compound scaffold rely on a toolbox of fundamental organic reactions. Etherification and nucleophilic substitution are two of the most critical reaction types employed.

Etherification Reactions

Etherification reactions are central to the synthesis of this compound, being involved in both the formation of the methoxy groups and the construction of the characteristic methylenedioxy bridge.

The Williamson ether synthesis is the classical method for the formation of the two methoxy groups on the aromatic ring. francis-press.comwikipedia.orgmasterorganicchemistry.combyjus.compearson.com This reaction involves the deprotonation of a hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to displace a halide from a methylating agent (e.g., methyl iodide or dimethyl sulfate). This method is highly effective for the methylation of phenolic hydroxyl groups.

The formation of the methylenedioxy bridge is also a type of etherification, specifically a double etherification. It involves the reaction of a catechol derivative with a dihalomethane, such as dichloromethane or dibromomethane, in the presence of a base. echemi.com The reaction proceeds through a two-step mechanism involving an initial nucleophilic attack by one of the hydroxyl groups to form a halo-substituted ether intermediate, followed by an intramolecular nucleophilic substitution to close the five-membered dioxole ring.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) provides a powerful tool for the functionalization of the benzodioxole ring, allowing for the introduction of a wide range of substituents. wikipedia.orgchemistrysteps.commasterorganicchemistry.comnih.govlibretexts.org For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, and there must be a good leaving group, typically a halide.

While the this compound ring is electron-rich due to the presence of the oxygen-containing substituents, it can be functionalized via SNAr if a suitable precursor is used. For instance, a halogen atom could be introduced onto the aromatic ring through electrophilic halogenation. This halogenated derivative could then potentially undergo nucleophilic substitution with various nucleophiles, such as amines, alkoxides, or thiolates, to introduce new functional groups. The success of such a reaction would depend on the specific reaction conditions and the nature of the nucleophile and leaving group.

| Reaction Type | Reagents | Product |

| Nucleophilic Aromatic Substitution | Halogenated Benzodioxole, Nucleophile | Functionalized Benzodioxole |

Electrophilic Aromatic Substitution (e.g., Formylation)

Electrophilic aromatic substitution is a fundamental method for introducing functional groups onto the electron-rich 1,3-benzodioxole ring. Formylation, the introduction of a formyl group (-CHO), is a particularly useful transformation as the resulting aldehyde can be a precursor for a wide range of other functional groups.

A common method for formylation is the Vilsmeier-Haack reaction, which utilizes a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride to generate the electrophilic Vilsmeier reagent. nih.govwikipedia.orglibretexts.org This reagent is a milder electrophile than those used in Friedel-Crafts acylation, making it suitable for electron-rich aromatic compounds. nih.gov The reaction proceeds through the formation of a chloroiminium ion, which is attacked by the aromatic ring. The resulting iminium ion is then hydrolyzed during workup to yield the aldehyde. libretexts.org

Another approach to formylation involves the use of a pre-formed formylating agent. For instance, the formylation of 4,7-dimethoxy-5-propyl-1,3-benzodioxole (B7816759) has been achieved with high efficiency. mdpi.com In this synthesis, a formylation mixture containing dichloromethyl methyl ether is prepared by reacting ethyl formate (B1220265) with phosphorus pentachloride. This mixture is then used to treat the dimethoxy-propyl-benzodioxole substrate in the presence of a Lewis acid, tin(IV) chloride (SnCl₄), at low temperatures to afford the desired aldehyde in a 90% yield. mdpi.com

Table 1: Formylation of a Dimethoxy-1,3-benzodioxole Derivative mdpi.com

| Substrate | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| 4,7-dimethoxy-5-propyl-1,3-benzodioxole | 1. PCl₅, Ethyl formate, CH₂Cl₂ | 1. Reflux, 4h | 4,7-dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde | 90% |

Oxidation and Reduction Reactions (e.g., Baeyer-Villiger Oxidation, NaBH₄ Reduction)

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a powerful reaction that converts a ketone to an ester or a cyclic ketone to a lactone through the action of a peroxyacid or peroxide. wikipedia.org This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. The regioselectivity of the reaction is determined by the migratory aptitude of the substituents attached to the carbonyl, with the group best able to stabilize a positive charge migrating preferentially. wikipedia.org

This oxidation has been demonstrated in the synthesis of derivatives of apiol, a naturally occurring 4,5-dimethoxy-1,3-benzodioxole. For example, apiol aldehyde can be oxidized via a Baeyer-Villiger reaction to the corresponding phenol (B47542), which can then be further oxidized to a quinone. mdpi.com This transformation highlights the utility of the Baeyer-Villiger oxidation in modifying the substitution pattern of the benzodioxole ring.

Sodium Borohydride (B1222165) (NaBH₄) Reduction

Sodium borohydride (NaBH₄) is a versatile and selective reducing agent commonly used to reduce aldehydes and ketones to their corresponding primary and secondary alcohols, respectively. organic-chemistry.orgrsc.org It is a milder reducing agent than lithium aluminum hydride (LiAlH₄) and is compatible with a wider range of functional groups and protic solvents. organic-chemistry.org

In the context of dimethoxy-1,3-benzodioxole derivatives, NaBH₄ has been employed in the synthesis of myristicin (B1677595) alcohol from myristicinaldehyde. Myristicin is a naturally occurring compound with a 4-methoxy-5,6-methylenedioxy substitution pattern. The reduction of the aldehyde functional group in myristicinaldehyde proceeds smoothly with NaBH₄ in methanol (B129727) to yield the corresponding alcohol in nearly quantitative yield. nih.gov This demonstrates the chemoselective nature of NaBH₄, as it reduces the aldehyde without affecting the other functionalities on the aromatic ring.

The regioselectivity of NaBH₄ reduction can be influenced by the presence of adjacent methoxy groups. In the reduction of an unsymmetrical phthalimide (B116566) derivative bearing two adjacent methoxy groups, the carbonyl group adjacent to the methoxy groups is preferentially reduced. This is attributed to the potential for weak complex formation between NaBH₄ and the methoxy group, as well as the inductive electron-withdrawing effect of the methoxy groups, which makes the adjacent carbonyl more electrophilic. niscpr.res.in

Table 2: NaBH₄ Reduction of a Myristicin Derivative nih.gov

| Substrate | Reagent | Solvent | Product | Yield |

|---|

Coupling Reactions (e.g., Sonogashira Reaction, P-C Coupling)

Sonogashira Reaction

The Sonogashira reaction is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org The Sonogashira coupling is valued for its mild reaction conditions and tolerance of a wide range of functional groups. wikipedia.org

While specific examples of Sonogashira coupling directly on a this compound scaffold are not extensively detailed in the readily available literature, the general methodology is broadly applicable to various aryl halides. The reaction typically involves the use of a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt like CuI, and an amine base such as triethylamine (B128534) or diisopropylamine. nih.govresearchgate.net The choice of solvent, base, and ligand can be optimized to achieve high yields. nih.gov For the application to a dimethoxy-1,3-benzodioxole system, a bromo or iodo-substituted derivative would be a suitable starting material for coupling with a terminal alkyne.

P-C Coupling

Palladium-catalyzed cross-coupling reactions are also employed for the formation of phosphorus-carbon (P-C) bonds, providing access to organophosphorus compounds. These reactions can involve the coupling of aryl halides or triflates with various phosphorus-containing reagents. A notable development in this area is the direct phosphonation of C-H bonds, which offers a more atom-economical approach compared to the traditional coupling of aryl halides. For instance, the palladium-catalyzed direct phosphonation of azoles with dialkyl phosphites has been achieved, involving the oxidative cleavage of both C-H and P(O)-H bonds. rsc.org

Although specific examples of P-C coupling reactions on the this compound scaffold are not widely reported, the general principles of palladium-catalyzed cross-coupling suggest that such transformations are feasible. A halo-substituted dimethoxy-1,3-benzodioxole could potentially be coupled with a suitable phosphorus nucleophile, or alternatively, a direct C-H phosphonation could be explored under appropriate catalytic conditions.

Strategies for Introducing Methoxy and Allyl Substituents

The introduction of methoxy (-OCH₃) and allyl (-CH₂CH=CH₂) groups onto the 1,3-benzodioxole core is crucial for the synthesis of many natural products, including dillapiole (B1196416) and apiol. researchgate.net

Introduction of Methoxy Groups

Methoxy groups are typically introduced through the methylation of hydroxyl groups. This can be achieved using a variety of methylating agents, such as dimethyl sulfate or methyl iodide, in the presence of a base. The selective methylation of one or more hydroxyl groups on a polyhydroxylated precursor is a key step in the synthesis of various dimethoxy-1,3-benzodioxole isomers.

Introduction of Allyl Groups

The introduction of an allyl group can be accomplished through several methods. A common approach is the Williamson ether synthesis, where a phenoxide is reacted with an allyl halide, such as allyl bromide. This initially forms an allyl ether, which can then undergo a Claisen rearrangement to introduce the allyl group onto the aromatic ring. wikipedia.orglibretexts.orgorganic-chemistry.orgmdma.chpurechemistry.orgmasterorganicchemistry.com The Claisen rearrangement is a mdpi.commdpi.com-sigmatropic rearrangement that typically occurs upon heating and results in the ortho-allylation of the phenol. organic-chemistry.org

In the synthesis of dillapiole, 1,2-dihydroxy-3,4-dimethoxybenzene is treated with allyl bromide in the presence of potassium carbonate to form a monoallyl ether. Subsequent heating of this intermediate induces a Claisen rearrangement to yield 1,2-dihydroxy-3,4-dimethoxyallylbenzene. mdma.ch

Another strategy for allylation is the direct Friedel-Crafts type reaction of a phenol with an allylic alcohol. This can be promoted by the use of hexafluoroisopropanol (HFIP) as both a solvent and a reaction promoter, which facilitates the dehydration of the allylic alcohol to form a stable allylic cation that then reacts with the electron-rich phenol. mdpi.com

Preparation of Specific Dimethoxy-1,3-benzodioxole Isomers and Derivatives

Synthesis of 4,7-Dimethoxy-1,3-benzodioxole Derivatives

The synthesis of 4,7-dimethoxy-1,3-benzodioxole derivatives can be achieved through a multi-step sequence starting from a suitably substituted precursor. For example, 4,7-dimethoxy-5-propyl-1,3-benzodioxole can be prepared from apiol, which is a naturally occurring 4,5-dimethoxy-6-allyl-1,3-benzodioxole. The synthesis involves the hydrogenation of the allyl group of apiol to a propyl group using a palladium catalyst. mdpi.com This saturated derivative can then be further functionalized, for instance, by formylation as described in section 2.2.3. mdpi.com

Synthesis of 4,5-Dimethoxy-1,3-benzodioxole Derivatives

A key example of a 4,5-dimethoxy-1,3-benzodioxole derivative is dillapiole. The synthesis of dillapiole can be accomplished starting from 1,2-dihydroxy-3,4-dimethoxybenzene. mdma.ch This catechol derivative is first allylated with allyl bromide to form a monoallyl ether, which then undergoes a Claisen rearrangement upon heating to introduce the allyl group at the 5-position. The final step is the formation of the methylenedioxy bridge by reacting the resulting 1,2-dihydroxy-3,4-dimethoxy-5-allylbenzene with methylene iodide and potassium carbonate in acetone (B3395972). mdma.ch

Another important natural product in this class is myristicin, which is 4-methoxy-6-allyl-1,3-benzodioxole. Its synthesis involves the allylation of pyrogallol (B1678534) 1-methyl ether to give pyrogallol 1-methyl 2-allyl ether. Pyrolysis of this compound leads to rearrangement to 2,3-dihydroxy-1-methoxy-5-allylbenzene. Treatment of this intermediate with methylene iodide and potassium carbonate affords myristicin. mdpi.com

Table 3: Synthesis of Dillapiole mdma.ch

| Starting Material | Step 1 Reagents | Step 2 Reagents | Step 3 Reagents | Product |

|---|

Synthesis of Alkyl and Alkenyl Substituted Dimethoxy-1,3-benzodioxoles

The introduction of alkyl and alkenyl substituents onto the dimethoxy-1,3-benzodioxole scaffold is a key transformation for creating a variety of derivatives. Methodologies often leverage naturally occurring precursors or employ multi-step sequences to build the desired substitution pattern.

Synthesis of Alkyl Substituted Derivatives

A primary method for the synthesis of alkyl-substituted dimethoxy-1,3-benzodioxoles is through the chemical modification of related, naturally occurring alkenyl-substituted compounds.

One notable example is the synthesis of dihydroapiol (4,7-dimethoxy-5-propyl-1,3-benzodioxole) from apiol, a compound readily available from parsley essential oil. The conversion is achieved through catalytic hydrogenation, which reduces the allyl group of apiol to a propyl group. This reaction is typically carried out using a palladium catalyst.

Further functionalization of the resulting alkyl-substituted scaffold can be performed. For instance, dihydroapiol can undergo formylation. The reaction of 4,7-dimethoxy-5-propyl-1,3-benzodioxole with a formylating agent in the presence of a Lewis acid like tin(IV) chloride (SnCl₄) introduces a carbaldehyde group onto the aromatic ring, yielding 4,7-dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde with a high yield of 90%. erowid.org

| Starting Material | Product | Reagents and Conditions | Yield |

| Apiol | Dihydroapiol (4,7-dimethoxy-5-propyl-1,3-benzodioxole) | H₂, Pd catalyst | N/A |

| Dihydroapiol | 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde | 1. PCl₅, Ethyl formate, CH₂Cl₂ (reflux) 2. SnCl₄, CH₂Cl₂, -10 °C to 0 °C | 90% |

Synthesis of Alkenyl Substituted Derivatives

The synthesis of alkenyl-substituted dimethoxy-1,3-benzodioxoles can be accomplished through multi-step pathways starting from substituted benzene (B151609) derivatives. A relevant example is the synthesis of dillapiole, an isomer of apiol.

A classical synthesis for dillapiole begins with 1,2-dihydroxy-3,4-dimethoxybenzene. mdma.ch This starting material is first treated with allyl bromide in the presence of potassium carbonate to yield a monoallyl ether. This intermediate then undergoes a thermal Claisen rearrangement to produce 1,2-dihydroxy-3,4-dimethoxy-5-allylbenzene. mdma.ch The final step involves the formation of the methylenedioxy bridge. The reaction of the dihydroxy allylbenzene (B44316) intermediate with diiodomethane (B129776) (CH₂I₂) and potassium carbonate in acetone affords dillapiole. mdma.ch

| Step | Starting Material | Product | Reagents and Conditions |

| 1 | 1,2-dihydroxy-3,4-dimethoxybenzene | Monoallyl ether | Allyl bromide, K₂CO₃, Acetone |

| 2 | Monoallyl ether | 1,2-dihydroxy-3,4-dimethoxy-5-allylbenzene | Heat (~200 °C) |

| 3 | 1,2-dihydroxy-3,4-dimethoxy-5-allylbenzene | Dillapiole | CH₂I₂, K₂CO₃, Acetone (reflux) |

Another synthetic approach to dillapiole starts from sesamol. erowid.orgmdma.ch This pathway involves an ortho-directed metallation, introduction of a formyl group, a Baeyer-Villiger reaction, hydrolysis to a resorcinol (B1680541) intermediate, a Claisen rearrangement, and finally methylation to yield the target dillapiole. erowid.org This route demonstrates the utility of sequential functional group manipulations to achieve the desired alkenyl-substituted benzodioxole structure.

Derivatization and Analog Synthesis of Dimethoxy 1,3 Benzodioxoles

Introduction of Carbaldehyde and Carboxylic Acid Groups

The introduction of formyl (-CHO) and carboxyl (-COOH) groups onto the benzodioxole ring are fundamental transformations that provide key intermediates for further synthesis.

Carbaldehyde Synthesis

The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic compounds like 5,6-dimethoxy-1,3-benzodioxole. chemistrysteps.comorganic-chemistry.orgwikipedia.org This reaction utilizes a Vilsmeier reagent, typically a chloromethyliminium salt, which is generated in situ from a substituted amide such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.orgiaamonline.org The Vilsmeier reagent acts as a mild electrophile. chemistrysteps.com Given the electron-donating nature of the two methoxy (B1213986) groups and the methylenedioxy bridge, the aromatic ring is highly activated, facilitating electrophilic substitution to yield an aryl aldehyde. chemistrysteps.comwikipedia.org A similar reaction has been successfully applied to formylate the structurally related compound 4,7-dimethoxy-5-propyl-1,3-benzodioxole (B7816759) (dihydroapiol), yielding the corresponding carbaldehyde in high yield. mdpi.com The process involves the initial formation of an iminium ion intermediate, which is subsequently hydrolyzed during aqueous workup to produce the final aldehyde product. wikipedia.org

Carboxylic Acid Synthesis

Aryl carboxylic acids are commonly synthesized through the oxidation of corresponding aryl aldehydes. For electron-rich benzaldehydes, an efficient and rapid oxidation can be achieved using an improved basic hydrogen peroxide system. researchgate.netresearchgate.net This method involves treating the aldehyde with aqueous hydrogen peroxide in a basic medium, which converts the formyl group into a carboxylate anion. Subsequent acidification yields the final carboxylic acid. This two-step sequence, formylation followed by oxidation, provides a reliable route to this compound derivatives bearing a carboxylic acid group, which can then be used in further reactions such as amidation or esterification. researchgate.net

| Reaction | Starting Material | Reagents | Product |

| Formylation | This compound | 1. POCl₃, DMF2. H₂O | This compound-carbaldehyde |

| Oxidation | This compound-carbaldehyde | H₂O₂, aq. base, then H⁺ | This compound-carboxylic acid |

Formation of Hydroxylated Derivatives

Hydroxylated derivatives, specifically phenols, are important synthetic intermediates. The most direct route to introduce a hydroxyl group onto the this compound core is through the selective cleavage of one of the methoxy ether groups. This demethylation can be accomplished using strong Lewis acids, with boron tribromide (BBr₃) in dichloromethane (B109758) being a common and effective reagent for this purpose. researchgate.net Other reagents capable of cleaving aryl methyl ethers include boron trichloride (B1173362) (BCl₃) and strong protic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). researchgate.netacs.org The reaction proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack by the bromide or chloride ion to displace a methyl group, yielding the corresponding phenol (B47542) after workup. Careful control of reaction conditions is necessary to achieve selective monodemethylation without affecting the methylenedioxy bridge, which can also be susceptible to cleavage under harsh acidic conditions. researchgate.net

Synthesis of Fused Ring Systems (e.g., Quinolizine Derivatives)

The this compound nucleus can be used as a building block for the synthesis of more complex, fused heterocyclic systems such as quinolines. Classic quinoline (B57606) synthesis methods, including the Skraup, Doebner-von Miller, and Friedländer reactions, typically require an aromatic amine as a key precursor. nih.gov

To apply these methods, this compound would first be converted to its amino derivative. This is typically achieved through a two-step process involving nitration of the aromatic ring followed by reduction of the nitro group to an amine. With the resulting 5,6-dimethoxy-1,3-benzodioxol-x-amine in hand, various cyclization strategies can be employed:

Skraup Reaction : This reaction involves heating the aromatic amine with glycerol, sulfuric acid, and an oxidizing agent (like arsenic acid or nitrobenzene) to construct the quinoline ring. nih.gov

Doebner-von Miller Reaction : This is a modification of the Skraup synthesis that reacts the aromatic amine with α,β-unsaturated aldehydes or ketones in the presence of a strong acid. nih.gov

Friedländer Synthesis : This method involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde) to form the quinoline system.

These established synthetic routes allow for the annulation of a pyridine (B92270) ring onto the benzodioxole scaffold, leading to the formation of complex, polycyclic aromatic systems. nih.govmdpi.com

Modifications of the Methylenedioxy Bridge

The methylenedioxy bridge is a cyclic acetal (B89532) that is generally stable under many reaction conditions but can be cleaved to reveal a catechol (1,2-dihydroxybenzene) functionality. wikipedia.orgchemicalbook.com

Chemical Cleavage Several chemical methods have been developed for the cleavage of the methylenedioxy ring. The choice of reagent is critical, especially in the presence of other sensitive groups like methoxy ethers.

Lewis Acids : Strong Lewis acids are effective for this transformation. Boron trichloride (BCl₃) has been shown to preferentially cleave the methylenedioxy group over methoxy groups. acs.orgmagnascientiapub.com Other reagents such as boron tribromide (BBr₃) and aluminum tribromide (AlBr₃) with ethyl mercaptane can also be employed. researchgate.net

Thiolate-based Reagents : A mixture of sodium methoxide (B1231860) and thiols in dimethyl sulfoxide (B87167) (DMSO) can regioselectively attack the methylenedioxy ring, leading to its cleavage and the formation of hydroxybenzene derivatives. documentsdelivered.com

Acidic Conditions : Strong acids like hydroiodic acid (HI) or heating with hydrobromic acid (HBr) can also deprotect the catechol. researchgate.net Additionally, a combination of selenous acid and sulfuric acid has been found to preferentially cleave the five-membered dioxole ring. magnascientiapub.com

Biological Cleavage In biological systems, the methylenedioxy bridge can be metabolically cleaved. Enzymes belonging to the cytochrome P450 superfamily are capable of performing ortho-demethylenation, which opens the bridge to form a catechol. wikipedia.org This metabolic pathway is relevant in the study of the bioactivity and toxicology of many natural and synthetic benzodioxole-containing compounds. wikipedia.org

| Cleavage Method | Reagents | Key Feature |

| Lewis Acid | BCl₃, BBr₃, AlBr₃ | BCl₃ can show preference for the methylenedioxy group over methoxy groups. acs.orgmagnascientiapub.com |

| Thiolate System | NaOMe, R-SH, DMSO | Allows for regioselective cleavage. documentsdelivered.com |

| Strong Acid | HI, HBr (heat) | Classic but harsh conditions. researchgate.net |

| Biological | Cytochrome P450 Enzymes | Metabolic process of ortho-demethylenation. wikipedia.org |

Generation of Coenzyme Q Analogs and Other Complex Molecules

The this compound framework is a valuable starting point for the synthesis of analogs of Coenzyme Q (CoQ). Coenzyme Q₀, the core quinone structure of the CoQ family, and its derivatives are important targets due to their biological activities. mdpi.com

A synthetic strategy for CoQ analogs can begin with a substituted benzodioxole, such as 4,7-dimethoxy-5-propyl-1,3-benzodioxole (dihydroapiol), a compound structurally similar to the title compound. mdpi.com The synthesis involves a sequence of reactions to build the quinone ring:

Formylation : Introduction of a carbaldehyde group onto the aromatic ring, as described in section 3.1. mdpi.com

Baeyer–Villiger Oxidation : The resulting aldehyde is oxidized to a phenol (via a formate (B1220265) ester intermediate). mdpi.com

Oxidation to Quinone : The phenol is then oxidized to the final 1,4-benzoquinone (B44022) structure, which forms the core of the Coenzyme Q analog. mdpi.com

This synthetic route demonstrates how the specific substitution pattern of dimethoxy-benzodioxole derivatives can be strategically manipulated to construct the highly functionalized quinone ring system characteristic of Coenzyme Q.

Synthesis of Substituted Phenylpropanoid Derivatives

Phenylpropanoids are a large class of natural products characterized by a C₆-C₃ skeleton. Many naturally occurring phenylpropanoids, such as apiol and dillapiole (B1196416), are based on the 1,3-benzodioxole (B145889) core structure. The synthesis of substituted phenylpropanoid derivatives from this compound can be achieved by introducing a three-carbon side chain onto the aromatic ring.

A common synthetic approach starts with the corresponding benzaldehyde, obtained via formylation as detailed in section 3.1. From this aldehyde, the three-carbon chain can be constructed using several established organic reactions:

Wittig or Horner-Wadsworth-Emmons Reaction : Reaction of the aldehyde with a suitable phosphorus ylide or phosphonate (B1237965) carbanion can generate a C=C double bond, forming a substituted cinnamic aldehyde or ester.

Aldol Condensation : Condensation with acetone (B3395972) or another enolizable ketone/aldehyde, followed by dehydration, yields an α,β-unsaturated ketone.

Henry Reaction : Reaction with a nitroalkane (e.g., nitroethane) followed by further functional group manipulation.

Subsequent chemical modifications of the side chain, such as reduction of double bonds or carbonyl groups, allow for the synthesis of a wide variety of saturated and unsaturated phenylpropanoid derivatives based on the this compound scaffold.

Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of protons (¹H) and carbon atoms (¹³C) within the molecule.

Due to the symmetrical nature of 5,6-Dimethoxy-1,3-benzodioxole, its NMR spectra are relatively simple and highly characteristic. The molecule possesses a plane of symmetry that runs through the methylenedioxy bridge and between the two methoxy (B1213986) groups. This symmetry means that the protons and carbon atoms on one side of the molecule are chemically equivalent to those on the other.

In the ¹H NMR spectrum, the chemical shift (δ) of a proton is influenced by its local electronic environment. For this compound, three distinct signals are expected, corresponding to the three types of chemically non-equivalent protons.

Aromatic Protons (H-4, H-7): The two protons attached to the benzene (B151609) ring are in identical chemical environments due to the molecule's symmetry. They appear as a single signal, a singlet, because they have no adjacent protons to couple with. Their chemical shift is typically observed in the aromatic region of the spectrum.

Methylenedioxy Protons (-O-CH₂-O-): The two protons of the methylenedioxy group are equivalent and appear as a distinct singlet. This signal is a hallmark of the 1,3-benzodioxole (B145889) ring system.

Methoxy Protons (-OCH₃): The six protons of the two methoxy groups at positions 5 and 6 are also chemically equivalent due to symmetry. They give rise to a single, sharp singlet, integrating to six protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ar-H (H-4, H-7) | ~6.3-6.5 | Singlet (s) | 2H |

| -O-CH₂-O- | ~5.9-6.0 | Singlet (s) | 2H |

| -OCH₃ | ~3.8-3.9 | Singlet (s) | 6H |

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Given the symmetry of this compound, four distinct signals are anticipated in its broadband-decoupled ¹³C NMR spectrum.

Quaternary Aromatic Carbons (C-5, C-6): These two carbons are equivalent and are attached to the methoxy groups. They resonate at a specific chemical shift in the downfield region of the aromatic range.

Quaternary Aromatic Carbons (C-3a, C-7a): These two carbons are part of the fused ring system and are adjacent to the methylenedioxy bridge. They are equivalent and produce a single signal.

Methine Aromatic Carbons (C-4, C-7): The two carbons bonded to the aromatic protons are equivalent, resulting in one signal.

Methylenedioxy Carbon (-O-CH₂-O-): The carbon atom of the methylenedioxy group gives a characteristic signal.

Methoxy Carbons (-OCH₃): The two carbons of the equivalent methoxy groups produce a single signal in the upfield region of the spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-5, C-6 | ~140-145 |

| C-3a, C-7a | ~135-140 |

| C-4, C-7 | ~95-100 |

| -O-CH₂-O- | ~100-102 |

| -OCH₃ | ~55-60 |

To further confirm the structure and assignments made from 1D NMR, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. In the case of this compound, no cross-peaks would be expected in a COSY spectrum, as all proton signals are singlets and are isolated from each other by quaternary carbons or heteroatoms. This lack of correlation provides strong evidence for the proposed substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals correlations between protons and the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would show three cross-peaks:

A correlation between the aromatic proton signal (~6.4 ppm) and the aromatic methine carbon signal (C-4/C-7, ~97 ppm).

A correlation between the methylenedioxy proton signal (~5.9 ppm) and the methylenedioxy carbon signal (~101 ppm).

A correlation between the methoxy proton signal (~3.8 ppm) and the methoxy carbon signal (~56 ppm).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound.

HR-ESI-MS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The molecular formula of this compound is C₉H₁₀O₄.

The monoisotopic mass of this compound is calculated to be 182.057909 Da. aksci.com In positive-ion mode ESI, the molecule would typically be observed as the protonated molecular ion, [M+H]⁺.

Calculated m/z for [C₉H₁₁O₄]⁺: 183.06518

Found m/z: An experimental value within a few parts per million (ppm) of the calculated mass would unequivocally confirm the elemental formula of C₉H₁₀O₄.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present in the molecule.

The IR spectrum of this compound would display several characteristic absorption bands:

Aromatic C-H Stretching: This typically appears as a series of absorptions just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The stretching vibrations of the C-H bonds in the methoxy and methylenedioxy groups are expected in the 2850-3000 cm⁻¹ region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring usually result in one or more sharp bands in the 1450-1600 cm⁻¹ region.

C-O Stretching (Ether): Strong absorption bands corresponding to the aryl-alkyl ether linkages (Ar-O-CH₃) and the methylenedioxy group (Ar-O-CH₂) are expected in the 1000-1300 cm⁻¹ range. The asymmetric C-O-C stretch is particularly prominent.

O-CH₂-O Bending: The characteristic bending vibration of the methylenedioxy group often appears around 920-940 cm⁻¹.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2980 | Medium-Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

| Asymmetric C-O-C Stretch (Ether) | 1200-1275 | Strong |

| Symmetric C-O-C Stretch (Ether) | 1000-1150 | Strong |

| O-CH₂-O Bending | 920-940 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis region. The 1,3-benzodioxole ring system present in this compound acts as a chromophore. The absorption characteristics are influenced by the electronic transitions within the aromatic ring and are further modified by the presence of substituent groups.

The core 1,3-benzodioxole structure typically exhibits absorption bands characteristic of a substituted benzene ring. The addition of two methoxy (-OCH₃) groups at the 5- and 6-positions significantly influences the electronic properties of the aromatic ring. Methoxy groups are strong auxochromes, meaning they are electron-donating groups that can intensify and shift the absorption maxima to longer wavelengths (a bathochromic or "red" shift). This is due to the extension of the conjugated π-system through the lone pair of electrons on the oxygen atoms.

While specific, high-resolution spectral data for this compound is not extensively detailed in publicly available literature, the expected UV-Vis absorption maxima can be inferred from related 1,3-benzodioxole derivatives. bookpi.orgnih.gov Generally, benzodioxoles show primary absorption bands (π→π* transitions) in the range of 280-310 nm. The presence of the two electron-donating methoxy groups would be expected to shift this absorption towards the upper end of this range or slightly beyond. The solvent used for analysis can also influence the exact position of the absorption maxima. bookpi.org

Table 1: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Expected Wavelength (λmax) Range | Solvent Effects |

| π → π* | 290 - 310 nm | Polar solvents may cause slight shifts in λmax. |

Chromatographic Methods for Separation and Quantification

Chromatography is essential for the separation, identification, and quantification of this compound from complex mixtures. The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability.

Liquid Chromatography (LC)

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC (RP-HPLC) is the most suitable approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

The compound, being moderately polar, is well-retained on common stationary phases like C18 (octadecylsilane) or C8. Separation is achieved by eluting the column with a mobile phase mixture, typically consisting of water and an organic modifier such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure efficient separation and good peak shape. Detection is commonly performed using a UV detector, set to a wavelength where the compound exhibits strong absorbance, such as its λmax (around 290-310 nm).

Table 2: Typical HPLC Parameters for Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient (e.g., 50% B to 100% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | ~300 nm |

| Injection Volume | 10 µL |

This setup allows for the effective separation of this compound from impurities or other components in a mixture, with quantification based on the peak area relative to a standard of known concentration. mdpi.comnih.gov

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. sums.ac.ir The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The mass spectrometer then fragments the eluted molecules and separates the fragments based on their mass-to-charge ratio (m/z), providing a unique fragmentation pattern that serves as a molecular fingerprint.

A common stationary phase for this type of analysis is a 5% phenyl polymethylsiloxane fused-silica capillary column, which separates compounds based on boiling point and polarity. nih.gov The retention behavior can be characterized by the Kováts retention index, which normalizes retention times relative to a series of n-alkane standards. nih.gov

The mass spectrum of this compound is characterized by a prominent molecular ion (M+) peak. Key fragmentation pathways typically involve the loss of a methyl group (-CH₃, M-15) from a methoxy substituent to form a stable cation, followed by the loss of carbon monoxide (-CO, M-15-28). Cleavage of the methoxy group (-OCH₃, M-31) is also a common fragmentation pattern for methoxylated aromatic compounds.

Table 3: Typical GC/MS Parameters for Analysis of this compound

| Parameter | Condition |

| Column | 5% Phenyl Polymethylsiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium at ~1 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| MS Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 40 - 400 m/z |

Table 4: Expected Key Mass Fragments (m/z) for this compound (Molecular Weight: 182.16)

| m/z | Identity | Description |

| 182 | [M]⁺ | Molecular Ion |

| 167 | [M-CH₃]⁺ | Loss of a methyl radical from a methoxy group |

| 152 | [M-2CH₃]⁺ or [M-CH₂O]⁺ | Loss of two methyl radicals or formaldehyde |

| 139 | [M-CH₃-CO]⁺ | Loss of a methyl radical followed by carbon monoxide |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can determine a molecule's electronic structure, geometry, and various other physicochemical properties.

Density Functional Theory (DFT) has become a primary method for investigating the structural and electronic properties of molecules like 5,6-Dimethoxy-1,3-benzodioxole. DFT calculations, particularly using the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) method combined with basis sets like 6-311++G(d,p), have been utilized to optimize the molecular geometry and calculate vibrational frequencies. sphinxsai.com Such studies provide a detailed description of the molecule's structure and have been used to analyze the redistribution of electron density in various bonding and antibonding orbitals. sphinxsai.com For the broader class of 1,3-benzodioxole (B145889) derivatives, DFT calculations have been employed to determine various quantum chemical parameters that help in understanding their reactivity. researchgate.net These theoretical calculations are crucial for interpreting experimental data, such as FT-IR and FT-Raman spectra. sphinxsai.com

While high-level ab initio and DFT methods provide great accuracy, semiempirical methods offer a computationally less expensive alternative, making them suitable for larger systems or for initial screening. Methods such as AM1 (Austin Model 1), PM3 (Parametric Method 3), and MNDO (Modified Neglect of Diatomic Overlap) have been applied to the general structure of 1,3-benzodioxole derivatives. These methods are used to establish relationships between molecular structure and activity, for instance, in studying their potential as corrosion inhibitors. researchgate.net By calculating various molecular descriptors, these semiempirical approaches can help predict the behavior of compounds in different chemical environments.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability; a smaller energy gap suggests higher reactivity. researchgate.netnih.gov

For this compound (Myristicin), HOMO-LUMO analysis has been performed using DFT to gain information about charge transfer within the molecule. sphinxsai.com Studies on related 1,3-benzodioxole derivatives have shown that the HOMO is typically localized on the benzodioxole ring system, indicating it as the primary site for electrophilic attack, while the LUMO can be distributed across the entire molecule. researchgate.net The analysis of these orbitals helps in predicting the most probable sites for chemical reactions.

| Parameter | Description | Significance in Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. Higher energy corresponds to a better electron donor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. Lower energy corresponds to a better electron acceptor. |

| Energy Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A smaller energy gap implies higher chemical reactivity, lower kinetic stability, and higher polarizability. nih.gov |

Molecular Docking and Binding Affinity Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov It is extensively used in drug discovery to understand ligand-protein interactions and to estimate the binding affinity. mdpi.com

Molecular docking studies have been conducted to investigate the therapeutic potential of this compound. For example, its efficacy as an anti-Alzheimer's agent has been explored computationally. researchgate.net In these studies, myristicin (B1677595) was docked into the active sites of enzymes associated with Alzheimer's disease, such as acetylcholinesterase (AChE). The results indicated a notable binding capacity, suggesting its potential as a natural therapeutic alternative. researchgate.net The analysis of these docking poses reveals key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the enzyme's active site, which are responsible for the stability of the complex.

| Target Protein | Disease Association | Docking Insights |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Myristicin demonstrates a significant binding affinity, suggesting potential inhibitory activity. researchgate.net |

Virtual screening is a computational method used in drug discovery to search large libraries of small molecules in order to identify those structures that are most likely to bind to a drug target. nih.gov Molecular docking is a cornerstone of structure-based virtual screening. The favorable binding characteristics of this compound, as identified in targeted docking studies, suggest its potential as a scaffold or a hit compound in broader virtual screening campaigns. By screening libraries of its derivatives or related natural products against various protein targets, new potential therapeutic applications could be identified efficiently. The insights gained from the docking of myristicin itself can help in designing focused libraries for screening, thereby increasing the probability of discovering novel bioactive compounds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method used to investigate the relationship between the structural properties of a series of compounds and their biological activity. For derivatives of 1,3-benzodioxole, QSAR studies have been employed to correlate molecular descriptors with various biological outcomes, ranging from enzyme inhibition to corrosion inhibition. researchgate.netnih.gov

While specific QSAR models for this compound are not extensively detailed in publicly available literature, studies on analogous 1,3-benzodioxole and related heterocyclic structures provide significant insights. These analyses reveal that steric, electronic, and electrostatic interactions are primary determinants of the biological activity of these compounds. nih.gov

For instance, QSAR studies on 1,3-benzodioxole derivatives have demonstrated a correlation between their efficiency as corrosion inhibitors and quantum chemical descriptors. researchgate.net Similarly, in the context of enzyme inhibition, such as with cyclooxygenase-2 (COX-2), QSAR models for related structures have highlighted the importance of specific molecular properties. nih.gov Descriptors that frequently show a strong correlation with biological activity in these types of molecules include the sum of atomic polarizability (Apol), the number of hydrogen-bond donor groups (HBD), the energy of the highest occupied molecular orbital (HOMO), and desolvation free energies. nih.gov The structure-activity relationship (SAR) of certain benzodioxole derivatives has shown that the substitution pattern on the aromatic ring significantly influences their inhibitory activity against enzymes like cyclooxygenase (COX). nih.gov

The following table summarizes key molecular descriptor types and their relevance in predicting biological outcomes for benzodioxole-related structures.

| Descriptor Type | Specific Descriptor Examples | Correlated Biological Outcome | Reference |

| Electronic | Energy of Highest Occupied Molecular Orbital (HOMO), Energy of Lowest Unoccupied Molecular Orbital (LUMO), Dipole Moment | Corrosion Inhibition, Enzyme Inhibition | researchgate.netnih.gov |

| Steric/Topological | Molecular Volume, Surface Area, Fraction of areas of molecular shadow (Sxyf, Sxzf) | Enzyme Inhibition | nih.gov |

| Thermodynamic | Desolvation Free Energy, Sum of Atomic Polarizability (Apol) | Enzyme Inhibition | nih.gov |

| Structural | Number of Hydrogen-Bond Donors (HBD), Presence of specific functional groups | Enzyme Inhibition, Anticancer Activity | nih.govnih.govresearchgate.net |

These studies collectively suggest that computational QSAR models can be valuable tools in designing novel 1,3-benzodioxole derivatives with enhanced and specific biological activities.

Conformational Analysis

The biological function and interaction of a molecule with its target are heavily influenced by its three-dimensional shape and flexibility. Conformational analysis of this compound focuses on the geometry of its fused ring system.

The conformation of the dioxole ring is typically described as a flattened "envelope," where one atom (often the methylene (B1212753) carbon) is displaced from the plane formed by the other four atoms. nih.gov The degree of this puckering can be quantified using Cremer-Pople puckering parameters. nih.gov For example, in a related benzodioxole derivative, the dioxole ring was found to adopt an envelope conformation with puckering parameters q₂ = 0.0882 Å and φ₂ = 143.8°. nih.gov

Studies on the parent compound, 1,3-benzodioxole, have determined a one-dimensional potential energy function for this ring-puckering motion, revealing a central barrier to the planar conformation of approximately 108 cm⁻¹. researchgate.netrsc.org This indicates that the puckered conformation is more stable than the perfectly planar form.

The conformation and stability of the 1,3-dioxole (B15492876) ring are significantly influenced by stereoelectronic effects, most notably the anomeric effect. rsc.org The anomeric effect describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a ring to favor an axial position, which is contrary to what would be expected based on steric hindrance alone. wikipedia.org

In the context of 1,3-benzodioxole, this effect arises from stabilizing hyperconjugative interactions. wikipedia.orgrsc.org Specifically, there is a donation of electron density from the lone pair orbitals (n) of one of the oxygen atoms into the antibonding sigma orbital (σ) of the adjacent C-O bond (n → σ C-O). rsc.org This delocalization of electrons stabilizes the puckered conformation of the ring. Spectroscopic studies, including millimeter-wave pure rotation and vibration-rotation spectrum analysis, have provided direct evidence supporting the presence and influence of the anomeric effect in the 1,3-benzodioxole structure. rsc.org

In Silico Prediction of Metabolic Pathways in Non-Human Systems

In silico tools are increasingly used to predict the metabolic fate of xenobiotics, including compounds like this compound. nih.gov These computational models use algorithms and databases of known metabolic reactions to predict potential metabolites and sites of metabolism. nih.govfrontiersin.org Commonly used software for these predictions includes BioTransformer, Meteor, and SMARTCyp. nih.govfrontiersin.org

For this compound, the predicted metabolic pathways in non-human systems (such as rodent models) are primarily driven by the activity of cytochrome P450 (CYP) enzymes. The key structural features susceptible to metabolism are the methylenedioxy bridge and the two methoxy (B1213986) groups.

1,3-Benzodioxole (methylenedioxyphenyl) derivatives are well-known for their interaction with CYP450 enzymes. A primary metabolic pathway involves the oxidative cleavage of the methylenedioxy bridge. chemicalbook.com This reaction proceeds via the formation of an unstable intermediate, leading to the generation of a catechol (a dihydroxybenzene derivative).

The two methoxy groups on the benzene (B151609) ring are also common sites for metabolism. O-demethylation, another CYP450-mediated reaction, would convert the methoxy groups to hydroxyl groups. researchgate.net Studies on other methoxylated flavonoids in murine models have shown that O-demethylation is a significant metabolic route. researchgate.net

Following these initial Phase I (oxidative) transformations, the resulting hydroxylated metabolites can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion. researchgate.net

The table below outlines the plausible metabolic transformations for this compound predicted by in silico models based on the known metabolism of related structures.

| Metabolic Reaction | Enzyme System | Structural Change | Predicted Metabolite Type |

| Methylenedioxy Bridge Cleavage | Cytochrome P450 (CYP) | Cleavage of the O-CH₂-O bridge | Catechol derivative |

| O-Demethylation (Single) | Cytochrome P450 (CYP) | Conversion of one -OCH₃ group to -OH | Monohydroxy-monomethoxy derivative |

| O-Demethylation (Double) | Cytochrome P450 (CYP) | Conversion of both -OCH₃ groups to -OH | Dihydroxy derivative |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Addition of glucuronic acid to a hydroxyl group | Glucuronide conjugate |

| Sulfation | Sulfotransferases (SULTs) | Addition of a sulfo group to a hydroxyl group | Sulfate (B86663) conjugate |

Biosynthesis and Natural Occurrence of Dimethoxy 1,3 Benzodioxoles

Isolation from Plant and Fungal Sources

Dimethoxy-1,3-benzodioxole derivatives have been successfully isolated and identified from a range of natural sources. The specific substitution patterns of the methoxy (B1213986) groups on the benzodioxole ring often vary depending on the species.

Astrodaucus persicus : Phytochemical investigations of the root extract of Astrodaucus persicus, a plant in the Apiaceae family, have led to the isolation of several novel benzodioxole compounds. Among these are derivatives of 4,7-dimethoxy-1,3-benzodioxole, including 5-((propanoyl methyl)amino)-4,7-dimethoxybenzo[d] nih.govmdpi.comdioxole and 4,7-dimethoxy-5-(propanonyl) benzo[d] nih.govmdpi.comdioxole. These compounds were identified using various chromatographic techniques followed by spectroscopic analysis, including NMR and mass spectrometry.

Hypecoum erectum : Studies on the aerial parts of Hypecoum erectum, a member of the Papaveraceae family, resulted in the isolation of a new 1,3-benzodioxole (B145889) derivative named Hypecoumic acid. However, this particular compound, identified as 4-(butoxycarbonyl)benzo[d] nih.govmdpi.comdioxole-5-carboxylic acid, is not a dimethoxy derivative. The identification of a benzodioxole structure from this family was noted as a significant finding.

Antrodia camphorata : The medicinal mushroom Antrodia camphorata is a well-documented source of bioactive benzodioxole compounds. Specifically, 4,7-dimethoxy-5-methyl-1,3-benzodioxole (B1263459) has been identified as a representative benzenoid compound isolated from both the fruiting bodies and the cultured mycelia of this fungus. mdpi.comcifor-icraf.org Its presence is considered a key characteristic of the mushroom's chemical profile. mdpi.com

Perilla frutescens : The essential oils of Perilla frutescens (Perilla) have been found to contain several dimethoxy-1,3-benzodioxole derivatives. Apiole (B1665137) (4,7-dimethoxy-5-prop-2-enyl-1,3-benzodioxole) has been reported in this plant. nih.gov Furthermore, analysis of different Perilla chemotypes has identified one type rich in a benzodioxole derivative, 1,3-benzodioxole, 4-methoxy-6-(2-propenyl)-, also known as myristicin (B1677595). fao.org Another complex related compound, Nothoapiole, has also been identified in Perilla frutescens from specific geographic locations. wikipedia.org

Table 1: Examples of Dimethoxy-1,3-benzodioxole Derivatives from Natural Sources

Source Organism Compound Name Structure Type Astrodaucus persicus 4,7-dimethoxy-5-(propanonyl) benzo[d][1,3]dioxole Dimethoxy-1,3-benzodioxole Derivative Antrodia camphorata 4,7-dimethoxy-5-methyl-1,3-benzodioxole Dimethoxy-1,3-benzodioxole Derivative Perilla frutescens Apiole (4,7-dimethoxy-5-prop-2-enyl-1,3-benzodioxole) Dimethoxy-1,3-benzodioxole Derivative Perilla frutescens Myristicin (4-methoxy-6-(2-propenyl)-1,3-benzodioxole) Methoxy-1,3-benzodioxole Derivative

Enzymatic Biotransformations Involved in Biosynthesis

The biosynthesis of the characteristic methylenedioxy bridge in 1,3-benzodioxole rings is a critical enzymatic step. This reaction is catalyzed by a specific class of enzymes known as cytochrome P450-dependent monooxygenases (CYPs). nih.gov These enzymes facilitate the formation of the five-membered dioxole ring from an ortho-dihydroxyphenyl precursor (a catechol derivative).

The general mechanism involves the oxidative cyclization of a precursor molecule that has two adjacent hydroxyl groups (or a hydroxyl and a methoxy group) on an aromatic ring. Enzymes belonging to the CYP719 and CYP81Q families have been identified as key catalysts in this process. mdpi.comnih.gov

CYP719 Family : In the biosynthesis of various alkaloids in the Papaveraceae family, enzymes such as CYP719A13 and CYP719A14 have been shown to catalyze the formation of the methylenedioxy bridge from (S)-scoulerine and (S)-cheilanthifoline, respectively. nih.gov Similarly, the enzyme PnCYP719A37 from Piper nigrum (black pepper) is responsible for forming the methylenedioxy bridge in the biosynthesis of piperine. mdpi.com

CYP81Q Family : In the formation of the lignan (B3055560) (+)-sesamin in Sesamum indicum (sesame), the enzyme CYP81Q1 catalyzes the formation of two separate methylenedioxy bridges on the same molecule, converting (+)-pinoresinol to (+)-sesamin via a (+)-piperitol intermediate. nih.gov

While biosynthesis builds these molecules, other enzymatic processes can break them down. The metabolism of 1,3-benzodioxoles in insects and mammals also involves cytochrome P-450 enzymes, which can catalyze the oxidative cleavage of the methylenedioxy ring. nih.gov

Phytochemical Analysis of Dimethoxy-1,3-benzodioxole Content in Natural Extracts

The identification and quantification of dimethoxy-1,3-benzodioxoles in natural extracts rely on a combination of chromatographic and spectroscopic techniques. These methods allow for the separation of complex mixtures and the unambiguous determination of molecular structures.

Extraction and Isolation : The initial step typically involves the extraction of metabolites from the plant or fungal material using solvents like methanol (B129727) or hexane. The crude extract is then subjected to various chromatographic techniques for separation and purification. These methods include column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC).

Structural Elucidation : Once isolated, the structures of the pure compounds are determined using spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR) is used to determine the carbon-hydrogen framework, while Mass Spectrometry (MS) provides information on the molecular weight and fragmentation pattern.

Quantification : For determining the content of these compounds in an extract, quantitative analytical methods are employed. HPLC coupled with a photodiode array (PDA) detector or a mass spectrometer is a common approach. For instance, HPLC analysis has been used to confirm the presence of 4,7-dimethoxy-5-methyl-1,3-benzodioxole in extracts of Antrodia camphorata. mdpi.com Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for analyzing the composition of volatile essential oils, such as those from Perilla frutescens, where benzodioxole derivatives like myristicin have been identified. fao.org

Table 2: Analytical Methods Used in the Phytochemical Analysis of Benzodioxoles

Source Organism Analytical Technique(s) Used Purpose Astrodaucus persicus Chromatography, 1D/2D-NMR, MS Isolation and Structural Elucidation Antrodia camphorata HPLC-PDA, LC-MS/MS, NMR Identification and Quantification Perilla frutescens GC-MS Identification in Essential Oil Hypecoum erectum NMR, HR-ESI-MS Structural Elucidation

Mechanistic Studies of Biological Activity in Vitro and Non Human in Vivo Models

Enzyme Inhibition Studies

The 1,3-benzodioxole (B145889) moiety is a key pharmacophore in several molecules that have been investigated for their ability to inhibit various enzymes critical to cellular function and disease progression.

Histone Deacetylase (HDAC) Inhibition

Cytochrome P450 (CYP) Enzyme Modulation

Cytochrome P450 enzymes are a superfamily of proteins essential for the metabolism of a wide array of xenobiotics, including drugs and toxins. The modulation of these enzymes can lead to significant changes in drug efficacy and toxicity. Myristicin (B1677595) (4-methoxy-6-(prop-2-en-1-yl)-1,3-benzodioxole), a naturally occurring compound with a structure closely related to 5,6-Dimethoxy-1,3-benzodioxole, has been shown to modulate CYP enzymes.

Studies using human liver microsomes have demonstrated that myristicin is a mechanism-based inhibitor of CYP1A2. nih.govnih.gov This type of inhibition involves the metabolic activation of myristicin by the CYP enzyme into a reactive metabolite, which then irreversibly binds to the enzyme, leading to its inactivation. nih.gov The metabolic biotransformation of the methylenedioxyphenyl group in myristicin is key to this activity, leading to the formation of reactive quinone tautomers. nih.gov In addition to its potent effect on CYP1A2, myristicin also exerts some inhibitory effects on CYP2E1 and CYP2C19. nih.gov This modulation of drug-metabolizing enzymes highlights a significant mechanism through which benzodioxole compounds can influence biological systems. nih.gov

Kinesin Spindle Protein Interaction Studies

Kinesin spindle protein (KSP), also known as Eg5, is a motor protein essential for the formation of the bipolar spindle during mitosis. Its inhibition leads to mitotic arrest, making it an attractive target for anticancer drug development. Research has explored various heterocyclic compounds as KSP inhibitors. While direct testing of this compound is not widely reported, derivatives containing the 1,3-benzodioxole ring have been synthesized and evaluated. For example, classes of compounds such as dihydropyrimidines have been designed to include the 1,3-benzodioxole moiety as a key structural feature to interact with an allosteric pocket on the KSP enzyme. These investigations, however, have primarily focused on the broader structure-activity relationships of larger, more complex molecules rather than the specific contribution of the 5,6-dimethoxy substitution pattern.

Tubulin Assembly Modulation

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and the mitotic spindle. Agents that interfere with tubulin polymerization are potent antimitotic drugs. A class of synthetic compounds derived from 6-benzyl-1,3-benzodioxole has been shown to inhibit tubulin polymerization in vitro. nih.govnih.gov These compounds act as competitive inhibitors of colchicine (B1669291) binding to tubulin. nih.gov The structural features necessary for maximum activity include an intact dioxole ring and specific methoxy (B1213986) substitutions. nih.gov Although these studies did not specifically use this compound, they demonstrate that the benzodioxole scaffold can serve as a platform for developing potent inhibitors of microtubule assembly.

Cellular Pathway Modulation in Cell Lines

Beyond direct enzyme inhibition, benzodioxole derivatives have been shown to modulate complex cellular signaling pathways, particularly those involved in inflammation.

Nuclear Factor-kappa B (NF-κB) Signaling Suppression

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. Its aberrant activation is linked to various inflammatory diseases and cancers. A close structural analog of this compound, 4,7-Dimethoxy-5-methyl-1,3-benzodioxole (B1263459) (DMB), isolated from the medicinal mushroom Antrodia camphorata, has demonstrated significant anti-inflammatory activity by suppressing the NF-κB pathway. nih.gov

In studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cell lines, DMB was shown to significantly decrease the production of pro-inflammatory mediators. nih.gov This effect was achieved by inhibiting the nuclear translocation of NF-κB. DMB treatment prevented the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By keeping NF-κB inactive in the cytoplasm, DMB effectively suppresses the transcription of NF-κB target genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.gov

Heme Oxygenase-1 (HO-1) Induction

Heme oxygenase-1 (HO-1) is an enzyme that is induced in response to oxidative stress and inflammation, playing a cytoprotective role. nih.gov Research into benzodioxole derivatives has explored their potential to induce this protective enzyme. For instance, a related compound, 4,7-dimethoxy-5-methyl-1,3-benzodioxole (DMB), isolated from Antrodia camphorata, was found to significantly increase the expression of HO-1 in RAW264.7 macrophage cells. nih.gov This induction is considered a key part of its anti-inflammatory mechanism, as an HO-1 enhancer, hemin, was shown to reduce the levels of pro-inflammatory molecules. nih.gov While direct studies extensively detailing HO-1 induction by this compound (myristicin) are not as prevalent, the activity of structurally similar compounds suggests a potential area for further investigation into its cytoprotective pathways.

Auxin Receptor Agonism and Related Signaling (in plants)

In the field of botany, certain 1,3-benzodioxole derivatives have been identified as potent auxin receptor agonists, playing a role in promoting plant growth, particularly root development. nih.govresearchgate.net Auxins are a class of plant hormones that regulate various aspects of growth and development. Their signaling pathway involves the Transport Inhibitor Response 1 (TIR1) receptor. nih.govnih.gov

Through computer-aided drug discovery, a series of N-(benzo[d] nih.govmdpi.comdioxol-5-yl)-2-(one-benzylthio) acetamides were designed and synthesized. nih.govresearchgate.net One derivative, designated K-10, demonstrated a significant ability to promote root growth in both Arabidopsis thaliana and Oryza sativa (rice). nih.gov Mechanistic studies confirmed that K-10 functions as an auxin-like compound that is recognized by the TIR1 receptor. nih.govresearchgate.net This interaction enhances the transcriptional activity of auxin-response reporters (DR5:GUS). nih.gov Further transcriptome analysis showed that K-10 induces a transcriptional response similar to natural auxins and down-regulates the expression of genes that inhibit root growth. nih.gov Molecular docking simulations suggest that this class of 1,3-benzodioxole derivatives may have a stronger binding affinity with the TIR1 receptor than some standard auxins like 1-naphthylacetic acid (NAA). nih.govresearchgate.net

Cell Cycle Analysis (e.g., G2/M phase arrest in cancer cell lines)

The investigation of this compound's effect on the cell cycle in cancer cell lines has revealed its ability to induce cell cycle arrest. A study focusing on its activity against MCF-7 human breast cancer cells demonstrated that myristicin treatment leads to cell cycle arrest in the G1/S phase. nih.gov This arrest prevents the cells from progressing from the G1 (growth) phase to the S (synthesis) phase, where DNA replication occurs, thereby inhibiting proliferation. nih.gov This effect is a key component of its anticancer activity, alongside the induction of apoptosis. nih.gov While other related compounds, such as certain chalcone (B49325) derivatives, have been shown to induce arrest at the G2/M phase in ovarian cancer cells, the specific action of myristicin in the studied breast cancer model was noted at the G1/S checkpoint. nih.govnih.gov

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

Myristicin has demonstrated significant antiproliferative and cytotoxic activities across a variety of human cancer cell lines in vitro. nih.gov These effects have been documented for both the isolated compound and for crude extracts of plants where it is a major constituent, such as Athamanta sicula. nih.gov

Pure myristicin has shown notable inhibitory effects. For instance, it exhibited an IC50 value of 146 μg/mL in human colorectal adenocarcinoma cells (Caco-2), indicating it is likely the primary substance responsible for the cytotoxic activity of nutmeg essential oil in this cell line. nih.gov In studies on human rhabdomyosarcoma (RD) cells, pure myristicin achieved an inhibition rate of up to 82.3% at a concentration of 500 μg/mL. nih.govmdpi.com Furthermore, it has been shown to inhibit the growth of AA8 and EM9 ovarian cells. nih.gov

Research on MCF-7 breast cancer cells has shown a dose-dependent cytotoxic effect, which is linked to the induction of apoptosis and cell cycle arrest. nih.gov The antiproliferative activity has also been observed against human chronic myeloid leukemia (K-562) and non-small cell lung adenocarcinoma (NCI-H460) cell lines. nih.gov

| Cell Line | Cancer Type | Observed Effect | Reference |

|---|---|---|---|

| MCF-7 | Breast Adenocarcinoma | Dose-dependent cytotoxicity; G1/S phase arrest; Apoptosis induction | nih.govnih.gov |

| Caco-2 | Colorectal Adenocarcinoma | IC50 value of 146 μg/mL for isolated myristicin | nih.gov |

| RD | Rhabdomyosarcoma | Up to 82.3% inhibition at 500 μg/mL | nih.govmdpi.com |

| K-562 | Chronic Myeloid Leukemia | Significant antiproliferative activity | nih.gov |

| NCI-H460 | Non-Small Cell Lung Adenocarcinoma | Significant antiproliferative activity | nih.gov |

| AA8 and EM9 | Ovarian Cells | Growth inhibition | nih.gov |

| KB | Oral Epidermal Carcinoma | Induces apoptosis | scielo.br |

Antimicrobial Activities (e.g., Antibacterial, Antifungal)

The antimicrobial properties of this compound have been widely investigated, often in the context of essential oils where it is a primary component. nih.gov These studies have demonstrated its efficacy against a broad spectrum of bacteria and fungi. nih.govresearchgate.net

Essential oil from parsley (Petroselinum crispum), containing 14% myristicin, showed inhibitory activity against bacteria including Bacillus cereus, Escherichia coli, Listeria monocytogenes, and Staphylococcus aureus. nih.gov Similarly, an essential oil from Pycnocycla bashagardiana with 39% myristicin content exhibited strong activity against Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, and the fungus Candida albicans. nih.gov